molecular formula C21H12F4N2OS B2602528 N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide CAS No. 320421-64-5

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide

Cat. No.: B2602528
CAS No.: 320421-64-5
M. Wt: 416.39
InChI Key: GQULJWLKFFRXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide is a complex organic compound characterized by its unique structural features, including a cyano group, a trifluoromethyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)thiophenol with 3-cyano-4-iodoaniline under palladium-catalyzed cross-coupling conditions to form the sulfanyl intermediate.

    Coupling with 4-Fluorobenzenecarboxylic Acid: The intermediate is then coupled with 4-fluorobenzenecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide has diverse applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Material Science: Used in the development of advanced materials with unique electronic or optical properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism by which N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The cyano group can participate in hydrogen bonding and other interactions with active sites of enzymes, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-(trifluoromethyl)phenyl)-4-fluorobenzenecarboxamide
  • N-(3-cyano-4-(trifluoromethyl)phenyl)-4-fluorobenzenecarboxamide

Uniqueness

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-4-fluorobenzenecarboxamide is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F4N2OS/c22-16-6-4-13(5-7-16)20(28)27-17-8-9-19(14(10-17)12-26)29-18-3-1-2-15(11-18)21(23,24)25/h1-11H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQULJWLKFFRXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.